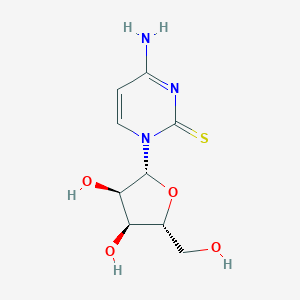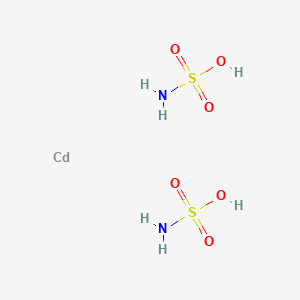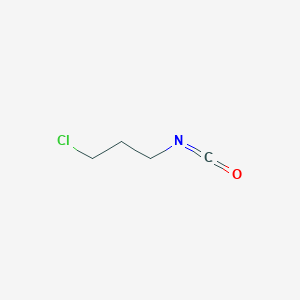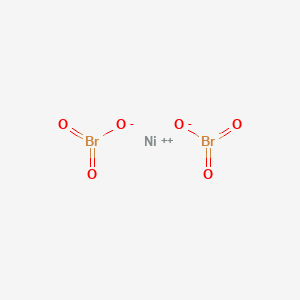
Pyrite
Overview
Description
Mechanism of Action
Target of Action
Iron disulfide, also known as pyrite, is a common sulfide mineral . Its primary targets are the erythrocytes, where it plays a crucial role in the transport and storage of oxygen . It also interacts with various enzymes, acting as a carrier for electrons and a catalyst for oxygenation and hydroxylation . In addition, iron disulfide exhibits enzyme-like activity by mimicking natural enzymes that depend on an iron-sulfur cluster as a cofactor .
Mode of Action
Iron disulfide interacts with its targets through a series of redox reactions . These reactions involve sulfur atoms acting as nucleophiles, electrophiles, and leaving groups . In the presence of iron disulfide, disulfide bonds and free thiol groups can ‘trade places’ through a disulfide exchange reaction . This process is essentially a combination of two direct displacement events .
Biochemical Pathways
Iron disulfide plays a significant role in various biochemical pathways. It is involved in the regulation of iron metabolism and redox imbalance in a process known as ferroptosis . Ferroptosis is triggered by an imbalance between lipid hydroperoxide detoxification and iron-dependent reactive oxygen species (ROS) accumulation . Iron disulfide clusters produced through biological metabolism are thought to possess magnetic properties and play a crucial role in balancing the concentration of iron in cells, thereby affecting ferroptosis processes .
Pharmacokinetics
The pharmacokinetics of iron disulfide is complex due to the ubiquity of endogenous iron and the compartmentalized sites of action . The primary site of action of iron is the erythrocyte, and unlike conventional drugs, no drug-receptor interaction takes place . Notably, the process of erythropoiesis, i.e., the formation of new erythrocytes, takes 3–4 weeks .
Result of Action
The result of iron disulfide’s action is multifaceted. It contributes to the transport and storage of oxygen, cellular growth, and proliferation . It also plays a role in the production and reaction process of ROS . Moreover, iron disulfide has been found to have considerable potential for improving human health and quality of life .
Action Environment
The action of iron disulfide is influenced by various environmental factors. For instance, it is usually found associated with other sulfides or oxides in quartz veins, sedimentary rock, and metamorphic rock, as well as in coal beds . Despite being nicknamed “fool’s gold”, this compound is sometimes found in association with small quantities of gold . The presence of both gold and arsenic is a case of coupled substitution . The environmental conditions can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Iron disulfide participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, iron disulfide clusters produced through biological metabolism are thought to possess magnetic properties and play a crucial role in balancing the concentration of iron in cells .
Cellular Effects
Iron disulfide influences cell function in several ways. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the production and reaction process of reactive oxygen species (ROS), thereby affecting ferroptosis processes .
Molecular Mechanism
At the molecular level, iron disulfide exerts its effects through various mechanisms. It participates in the Fenton reaction, where the electrons constantly transfer between Fe 2+ and Fe 3+, participating in the production and reaction process of ROS .
Metabolic Pathways
Iron disulfide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the Fenton reaction, a key metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrite can be synthesized through various methods. One common laboratory method involves the reaction of iron(III) chloride (FeCl₃) with sodium sulfide (Na₂S) in an aqueous solution, resulting in the formation of iron disulfide and sodium chloride (NaCl) as a byproduct . Another method involves the reaction of iron(III) nitrate (Fe(NO₃)₃) with thiourea (CH₄N₂S) under hydrothermal conditions .
Industrial Production Methods: Industrially, iron disulfide is often obtained by purifying natural this compound. This process involves crushing and grinding the this compound ore, followed by flotation to separate the iron disulfide from other minerals. The purified iron disulfide is then subjected to further processing to achieve the desired purity and particle size .
Chemical Reactions Analysis
Types of Reactions: Pyrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxygen and moisture, iron disulfide oxidizes to form iron sulfate (FeSO₄) and sulfuric acid (H₂SO₄) . The reaction can be represented as: [ 4FeS₂ + 15O₂ + 8H₂O \rightarrow 2Fe₂(SO₄)₃ + 2H₂SO₄ ]
Reduction: this compound can be reduced to iron and hydrogen sulfide (H₂S) when reacted with hydrogen gas (H₂) at high temperatures . The reaction is as follows: [ FeS₂ + 4H₂ \rightarrow Fe + 2H₂S ]
Substitution: this compound reacts with hydrochloric acid (HCl) to form ferrous chloride (FeCl₂) and hydrogen sulfide . The reaction is: [ FeS₂ + 4HCl \rightarrow FeCl₂ + 2H₂S ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen (O₂), hydrogen gas (H₂), and hydrochloric acid (HCl). The reactions typically occur under specific conditions such as high temperatures or in the presence of moisture .
Major Products: The major products formed from these reactions include iron sulfate (FeSO₄), sulfuric acid (H₂SO₄), ferrous chloride (FeCl₂), and hydrogen sulfide (H₂S) .
Scientific Research Applications
Pyrite has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, iron disulfide is used as a catalyst in various chemical reactions due to its unique electronic properties .
Biology: In biological research, iron disulfide nanoparticles are studied for their enzyme-like activity, mimicking natural enzymes that depend on iron-sulfur clusters as cofactors .
Medicine: In medicine, iron disulfide nanoparticles are explored for their potential use in drug delivery systems, magnetic resonance imaging (MRI), and cancer therapy .
Industry: Industrially, iron disulfide is used in the production of sulfuric acid and as a component in lithium batteries due to its high energy density .
Comparison with Similar Compounds
Pyrite can be compared with other iron sulfide compounds, such as:
Iron(II) sulfide (FeS): Unlike iron disulfide, iron(II) sulfide is less stable and more reactive with acids.
Greigite (Fe₃S₄): Greigite has a different crystal structure and magnetic properties compared to iron disulfide.
Pyrrhotite (Fe₁₋ₓS): Pyrrhotite has variable iron content and exhibits magnetic properties, unlike the non-magnetic iron disulfide.
Mackinawite (Fe₁₊ₓS): Mackinawite has a tetragonal crystal structure and is often studied for its role in early Earth geochemistry.
This compound’s unique properties, such as its stability and enzyme-like activity, make it distinct from these similar compounds .
Properties
IUPAC Name |
bis(sulfanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMAZVUSKIJEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 | |
| Record name | pyrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyrite | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892244 | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |
| Record name | Iron disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12068-85-8, 1309-36-0 | |
| Record name | Iron sulfide (FeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron sulfide (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite (FeS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrite (FeS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















